![molecular formula C21H16ClN3O2 B7460743 N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B7460743.png)
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide, also known as BIBX1382BS, is a compound that has gained attention in scientific research due to its potential applications in cancer treatment.
Mécanisme D'action
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to decreased cell proliferation and increased apoptosis, ultimately resulting in decreased tumor growth.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to decrease tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide in lab experiments is its specificity for EGFR, which allows for targeted inhibition of this receptor. However, one limitation is that it may not be effective in all types of cancer, as some tumors may have alternative signaling pathways that can compensate for EGFR inhibition.
Orientations Futures
There are several potential future directions for research on N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the investigation of N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide in combination with immunotherapy, as EGFR inhibition may enhance the immune response to cancer cells. Additionally, further studies are needed to determine the optimal dosing and administration schedule of N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide in clinical trials.
Méthodes De Synthèse
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide is synthesized through a multi-step process that involves the reaction of 2-methoxyphenylamine with 2-nitrobenzaldehyde to form an imine intermediate. The imine intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 2-chloro-3-nitrobenzoic acid to form the final product, N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide.
Applications De Recherche Scientifique
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide has been studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. Inhibition of EGFR activity can lead to decreased cell proliferation and increased apoptosis, making it a promising target for cancer therapy.
Propriétés
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-27-19-10-9-13(20-23-16-7-2-3-8-17(16)24-20)12-18(19)25-21(26)14-5-4-6-15(22)11-14/h2-12H,1H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMPBATYAXMSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.